
1-Methyl-5,6-diphenylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5,6-diphenylpyrazin-2(1H)-one, also known as MDPPO, is a heterocyclic organic compound that has been widely used in scientific research. MDPPO has a unique structure that makes it an ideal candidate for various applications, including drug discovery, chemical synthesis, and material science.
Mécanisme D'action
The mechanism of action of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one is not fully understood, but it is believed to involve the modulation of various cellular pathways, including the inhibition of protein kinases and the modulation of intracellular signaling pathways. 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has also been shown to interact with DNA and RNA, which may contribute to its anti-cancer and anti-bacterial activities.
Effets Biochimiques Et Physiologiques
1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-5,6-diphenylpyrazin-2(1H)-one can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria. 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-5,6-diphenylpyrazin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique structure makes it an ideal building block for the synthesis of various organic materials. However, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one also has several limitations. It is highly reactive and can be difficult to handle, and its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one. One area of research is the development of new synthetic methods for 1-Methyl-5,6-diphenylpyrazin-2(1H)-one and its derivatives. Another area of research is the investigation of the mechanism of action of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one and its potential applications in drug discovery and material science. Finally, the development of new analytical techniques for the detection and quantification of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one in biological samples may also be an important area of future research.
Méthodes De Synthèse
1-Methyl-5,6-diphenylpyrazin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of benzaldehyde and 2,3-diaminopyrazine in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including oxidation and cyclization, to yield 1-Methyl-5,6-diphenylpyrazin-2(1H)-one.
Applications De Recherche Scientifique
1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been extensively studied for its potential applications in drug discovery and material science. In drug discovery, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial activities. In material science, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been used as a building block for the synthesis of various organic materials, such as liquid crystals and polymers.
Propriétés
Numéro CAS |
62251-28-9 |
|---|---|
Nom du produit |
1-Methyl-5,6-diphenylpyrazin-2(1H)-one |
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
1-methyl-5,6-diphenylpyrazin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-19-15(20)12-18-16(13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
IWVPWPYTOHQPMH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



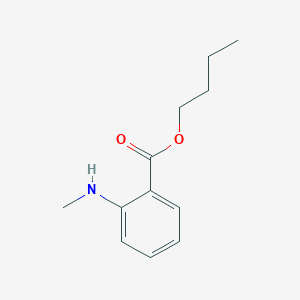

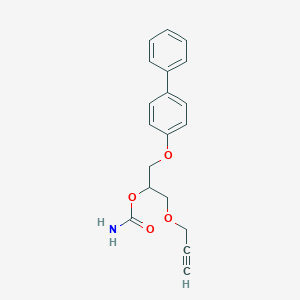

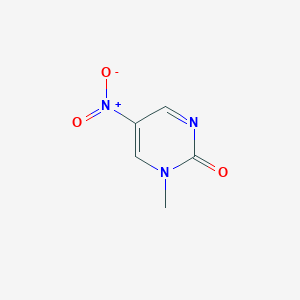
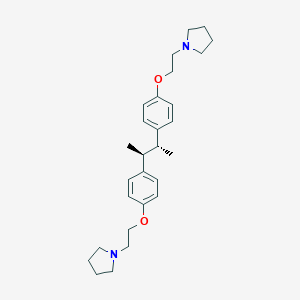
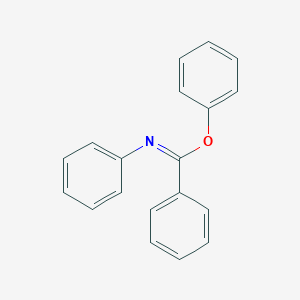




![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)

